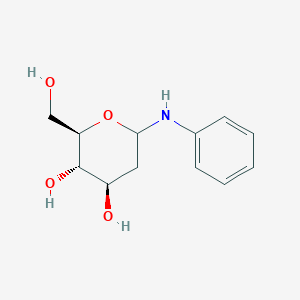
N-Phenyl-2-deoxy-D-glucosylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phenyl-2-deoxy-D-glucosylamine is a useful research compound. Its molecular formula is C12H17NO4 and its molecular weight is 239.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
N-Phenyl-2-deoxy-D-glucosylamine is recognized for its potential as a pharmacological agent. Its structural similarity to natural sugars allows it to interact with biological systems effectively.
1.1 Antitumor Activity
Research has indicated that derivatives of 2-deoxy-D-glucosylamine exhibit significant antitumor properties. For instance, modifications at the amino group of daunomycin with 2-deoxy-D-glucosylamine have shown enhanced cytotoxic effects against leukemia cell lines, with IC50 values indicating potent activity (0.22 mM) compared to other derivatives .
1.2 Glycoside Antibiotics
The compound has been utilized in synthesizing semisynthetic anthracycline glycoside antibiotics, which are crucial in cancer therapy. The modification of the aminodeoxy sugar moiety enhances the efficacy and reduces cardiotoxicity associated with these drugs .
Glycosylation Reactions
This compound serves as an important building block in glycosylation reactions, which are fundamental for synthesizing complex carbohydrates and glycoconjugates.
2.1 Synthesis of Deoxyglycosides
The compound can be employed in various glycosylation methodologies to produce deoxyglycosides selectively. Recent studies have focused on optimizing conditions for high β-selectivity during glycosylation using this compound as a donor .
Table 1: Summary of Glycosylation Methods Using this compound
| Methodology | Reaction Conditions | Selectivity | Yield (%) |
|---|---|---|---|
| TMSOTf Activation | Mild conditions with strong nucleophiles | High β-selectivity | 70 |
| SN2 Displacement | Use of glycosyl iodides | Modest selectivity | 30 |
| AgOTf Coupling | Direct synthesis with deoxysugars | Variable | 69 |
Natural Product Synthesis
The compound's role extends to the synthesis of natural products where deoxysugars are critical for biological activity.
3.1 Modulation of Bioactivity
Deoxysugars, including this compound, are known to modulate the potency of various natural products. This modulation is essential for developing new therapeutic agents derived from natural sources .
Case Studies
4.1 Synthesis of Antitumor Agents
A notable case study involved the synthesis of a new class of anthracycline antibiotics modified with this compound. The modifications aimed at enhancing solubility and reducing side effects while maintaining or improving antitumor activity .
4.2 Development of Probes for Enzymatic Studies
Another application was demonstrated in developing probes for studying Bacillus 1,3-1,4-β-glucanases, where this compound was used to synthesize specific tetrasaccharides necessary for enzyme characterization .
Propriétés
Formule moléculaire |
C12H17NO4 |
|---|---|
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
(2R,3S,4R)-6-anilino-2-(hydroxymethyl)oxane-3,4-diol |
InChI |
InChI=1S/C12H17NO4/c14-7-10-12(16)9(15)6-11(17-10)13-8-4-2-1-3-5-8/h1-5,9-16H,6-7H2/t9-,10-,11?,12+/m1/s1 |
Clé InChI |
PENPRSNCNRWCHG-QFEGIVONSA-N |
SMILES |
C1C(C(C(OC1NC2=CC=CC=C2)CO)O)O |
SMILES isomérique |
C1[C@H]([C@@H]([C@H](OC1NC2=CC=CC=C2)CO)O)O |
SMILES canonique |
C1C(C(C(OC1NC2=CC=CC=C2)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















